molecular formula C9H14O2 B1455696 3-Ethoxyspiro[3.3]heptan-1-one CAS No. 1354954-20-3

3-Ethoxyspiro[3.3]heptan-1-one

Cat. No. B1455696
M. Wt: 154.21 g/mol
InChI Key: PDRJCMWIKNTFEA-UHFFFAOYSA-N
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Description

“3-Ethoxyspiro[3.3]heptan-1-one” is a chemical compound with the CAS Number: 1354954-20-3 . It has a molecular weight of 154.21 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC Name for this compound is 3-ethoxyspiro[3.3]heptan-1-one . The InChI Code is 1S/C9H14O2/c1-2-11-8-6-7(10)9(8)4-3-5-9/h8H,2-6H2,1H3 . The InChI key is PDRJCMWIKNTFEA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-Ethoxyspiro[3.3]heptan-1-one” is a liquid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Electrochemistry and Redox Properties

3-Ethoxyspiro[3.3]heptan-1-one and related spirolactones have been studied for their electrochemical properties. Research demonstrates the notable redox properties of these compounds, highlighting their potential in electrochemical applications. For instance, the study of a tetraphenyl spirolactone revealed multiple irreversible reduction steps, indicating complex electron transfer processes and potential for electrochemical innovation (Mattiello & Rampazzo, 2001).

Coordination Chemistry with Transition Metals

Spirocyclic compounds, including variants of 3-Ethoxyspiro[3.3]heptan-1-one, have been used to form coordination complexes with transition metals. These complexes have unique structural and chemical properties that make them interesting for research in coordination chemistry and potential material science applications (Petrukhina et al., 2005).

Synthesis and Structural Analysis in Organic Chemistry

Spirocyclic compounds like 3-Ethoxyspiro[3.3]heptan-1-one are key in the synthesis and structural analysis of complex organic molecules. Their applications in creating new stereoisomers and understanding molecular conformations are significant in organic chemistry, particularly in the development of new pharmaceuticals and materials (Rowicki et al., 2019).

Spirocyclic Ligands in Drug Discovery

In drug discovery, spirocyclic compounds are used as building blocks due to their unique structural properties. Their ability to act as restricted surrogates for more common chemical structures makes them valuable in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of lead compounds (Chernykh et al., 2015).

Potential in Material Science

Research on spirocyclic compounds, including 3-Ethoxyspiro[3.3]heptan-1-one, extends to material science, particularly in the development of new photoresponsive materials. Their unique properties make them candidates for applications in advanced materials that respond to external stimuli (Feuerstein et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-ethoxyspiro[3.3]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-8-6-7(10)9(8)4-3-5-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRJCMWIKNTFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C12CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxyspiro[3.3]heptan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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